1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide
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Description
1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
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Scientific Research Applications
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives, including compounds related to 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide, have been studied for their antitumor activities. These studies focus on various derivatives such as bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and imidazolylpeptides. Some of these compounds have advanced to preclinical testing stages, indicating their potential in the search for new antitumor drugs and compounds with various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Modification of Benzimidazoles, Imidazothiazoles, and Imidazoles for CNS Acting Drugs
Research has identified common pathways for synthesizing benzimidazole, imidazothiazole, and imidazole, and their potential modification to create potent CNS drugs. This involves various reactions and the use of different reagents, highlighting the adaptability of these structures for therapeutic purposes. Imidazole derivatives are highlighted for their potency in CNS activity, suggesting that modifications to the core structure, as seen in this compound, could be pivotal (Saganuwan, 2020).
Synthesis and Pharmacological Evaluation of Benzofused Thiazole Derivatives
The research on benzofused thiazole derivatives is aimed at developing alternative antioxidant and anti-inflammatory agents. The study involves synthesizing these derivatives and testing their activities, indicating a broader scope for compounds like this compound in pharmacological applications. The results suggest that these derivatives can serve as templates for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).
Properties
IUPAC Name |
1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(2-methoxyphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5/c1-35-24-7-5-4-6-22(24)31-28(34)23-17-32(18-29-23)16-19-8-11-21(12-9-19)30-27(33)15-20-10-13-25(36-2)26(14-20)37-3/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMGJCNSFHKIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.